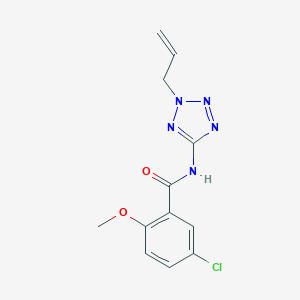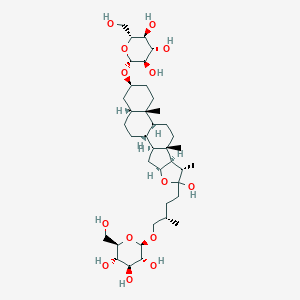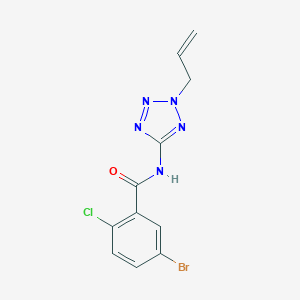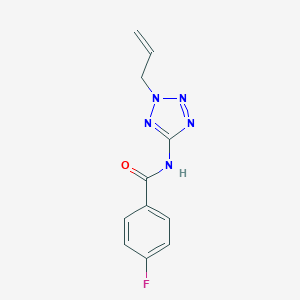
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide, also known as ATB-346, is a novel drug candidate that has been developed for the treatment of pain and inflammation. This compound has been shown to possess anti-inflammatory and analgesic properties, and it is believed to have a better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are molecules that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This compound has also been shown to increase the production of the molecule nitric oxide (NO), which has a number of beneficial effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is its better safety profile compared to traditional NSAIDs. This makes it a promising candidate for the treatment of pain and inflammation in patients who are at risk of developing gastrointestinal ulcers. However, one limitation of this compound is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new formulations of the drug that can improve its bioavailability and efficacy. Another area of interest is the study of the long-term safety and efficacy of this compound in humans. Finally, there is a need for further research on the mechanism of action of this compound, as well as its potential use in the treatment of other diseases and conditions.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide is synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with 2-allyl-2H-tetrazol-5-amine in the presence of a coupling agent. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-5-chloro-2-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. In these studies, this compound has been shown to be effective in reducing inflammation and pain, while also having a better safety profile than traditional NSAIDs. This compound has also been shown to be effective in reducing the incidence of gastrointestinal ulcers, which is a common side effect of traditional NSAIDs.
Propiedades
Fórmula molecular |
C12H12ClN5O2 |
|---|---|
Peso molecular |
293.71 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H12ClN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)9-7-8(13)4-5-10(9)20-2/h3-5,7H,1,6H2,2H3,(H,14,16,19) |
Clave InChI |
HHGJDHXKIZYQAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)









